4-Chlorobenzyl chloride

Catalysis Regioselectivity Zeolites

4-Chlorobenzyl chloride (CAS 104-83-6) is the essential para-chloro isomer for sibutramine hydrochloride synthesis—ortho or meta isomers yield inactive products. Its unique activation energy (42.1 kJ mol⁻¹) ensures predictable SN2 kinetics. Also used in rice herbicide manufacture and calix[4]arene derivatization. Available in ≥98% purity. Select this specific isomer to avoid costly separation steps.

Molecular Formula C7H6Cl2
Molecular Weight 161.03 g/mol
CAS No. 104-83-6
Cat. No. B144109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzyl chloride
CAS104-83-6
Synonyms(4-Chlorophenyl)methyl Chloride;  1-(Chloromethyl)-4-chlorobenzene;  1-Chloro-4-(chloromethyl)benzene;  4-Chloro-1-(chloromethyl)benzene;  4-Chlorobenzyl Chloride;  4-Chloromethyl chlorobenzene;  NSC 34032;  p,α-Dichlorotoluene;  p-Chlorobenzyl Chloride;  p-C
Molecular FormulaC7H6Cl2
Molecular Weight161.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCl)Cl
InChIInChI=1S/C7H6Cl2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
InChIKeyJQZAEUFPPSRDOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN CARBON DISULFIDE;  SLIGHTLY SOL IN ALCOHOL
>10% in benzene
>10% in ethyl ether
>10% in acetic acid
Soluble in alcohol, ether, and acetone.
Soluble in oxygenated solvents.
Slightly soluble in carbon tetrachloride.

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzyl Chloride (CAS 104-83-6): A Critical Para-Substituted Benzyl Halide Building Block


4-Chlorobenzyl chloride (CAS 104-83-6) is a para-chloro substituted benzyl halide with the molecular formula C7H6Cl2. It is a low-melting solid (mp 27–29 °C) that is highly volatile and readily sublimes at ambient temperatures [1]. The compound is synthesized industrially via selective chlorination of 4-chlorotoluene, yielding a product with a typical purity of ≥98.0% (GC) . Its primary role is as a versatile electrophilic building block in organic synthesis, where the benzylic chloride serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of the 4-chlorobenzyl moiety into pharmaceuticals, agrochemicals, and fine chemicals .

Why Benzyl Chloride Analogs Cannot Simply Substitute for 4-Chlorobenzyl Chloride in Key Synthetic Steps


The substitution of 4-chlorobenzyl chloride with its unsubstituted, ortho-, or meta-isomers is not chemically neutral. The para-chloro substituent exerts a distinct electronic influence on the benzylic carbon's reactivity and dictates the physical properties of the final product. As demonstrated in liquid ammonia solvolysis studies, the activation energy barrier for 4-chlorobenzyl chloride (42.1 kJ mol⁻¹) differs measurably from that of unsubstituted benzyl chloride (42.6 kJ mol⁻¹) and other para-substituted analogs, directly impacting reaction kinetics in SN2 processes [1]. Furthermore, the regiochemistry of the chlorine atom is critical for downstream applications; for instance, in the synthesis of sibutramine hydrochloride, the 4-chloro isomer is a required intermediate because the biological activity of the final drug molecule is contingent on this specific substitution pattern . Using an incorrect isomer would necessitate additional separation steps or lead to an inactive or undesired product, making direct substitution both scientifically and economically unviable.

Quantitative Differentiation of 4-Chlorobenzyl Chloride: Evidence-Based Comparison for Informed Procurement


Catalytic Para-Selectivity in Chlorination: 4-Chlorobenzyl Chloride vs. 2-Chlorobenzyl Chloride

The synthesis of 4-chlorobenzyl chloride from benzyl chloride can be optimized for para-selectivity using zeolite catalysts. A comparative study demonstrates that zeolite K-L provides a 4-ClBC/2-ClBC isomer ratio of 3.7, which is significantly higher than other catalysts. This ratio can be further enhanced to 7.21 by using 1,2-dichloroethane as a solvent, directly impacting the yield and purity of the desired para-isomer .

Catalysis Regioselectivity Zeolites

Solvolysis Activation Energy: 4-Chlorobenzyl Chloride vs. 4-Methoxybenzyl Chloride and 4-Nitrobenzyl Chloride

In liquid ammonia, the activation energy for the SN2 solvolysis of 4-chlorobenzyl chloride is 42.1 kJ mol⁻¹, which is intermediate between the faster-reacting 4-nitrobenzyl chloride (40.3 kJ mol⁻¹) and the slower-reacting 4-methoxybenzyl chloride (43.8 kJ mol⁻¹). Unsubstituted benzyl chloride has an activation energy of 42.6 kJ mol⁻¹, showing that the 4-chloro substituent provides a subtle but measurable kinetic distinction [1].

Physical Organic Chemistry Kinetics SN2 Mechanism

Friedel-Crafts Benzylation Conversion: 4-Chlorobenzyl Chloride vs. 4-Bromobenzyl Bromide

In the Friedel-Crafts benzylation of 1,4-dimethoxybenzene using a clayzic catalyst, 4-chlorobenzyl chloride exhibits a higher conversion percentage than its bromo-analog, 4-bromobenzyl bromide. This observation is attributed to the smaller covalent radius of chlorine compared to bromine, which facilitates better absorption and reactivity under these specific catalytic conditions [1].

Catalysis Friedel-Crafts Aryl Halide Reactivity

Analytical Differentiation by HPLC: Limit of Detection for 4-Chlorobenzyl Chloride vs. 2-Chlorobenzyl Chloride

A validated HPLC method using a Newcrom R1 column can separate and detect both 2-chlorobenzyl chloride and 4-chlorobenzyl chloride. Under the specified isocratic conditions, the limit of detection (LOD) for 4-chlorobenzyl chloride is 9.9 ppb, which is higher than the 6.8 ppb LOD for its ortho-isomer [1].

Analytical Chemistry HPLC Quality Control

Commercial Purity Specifications: 4-Chlorobenzyl Chloride vs. Common Industrial Benchmarks

The standard commercial specification for 4-chlorobenzyl chloride, as supplied by major vendors like Thermo Scientific and TCI, is a purity of ≥98.0% as determined by GC . This is consistent with the industry's recognition that a purity of at least 98% is required to minimize side reactions in critical synthetic applications, particularly in pharmaceutical intermediate production [1].

Quality Control Specifications Procurement

Procurement-Driven Application Scenarios for 4-Chlorobenzyl Chloride


Pharmaceutical Intermediate: Synthesis of Sibutramine Hydrochloride

4-Chlorobenzyl chloride is a crucial starting material in the multi-step synthesis of sibutramine hydrochloride, an anorectic medication. The specific 4-chloro substitution pattern is essential for the drug's biological activity, and using any other isomer would yield an inactive product, making this compound a non-substitutable raw material for this specific API synthesis .

Agrochemical Synthesis: Production of Rice Herbicide Intermediates

The compound serves as a key building block for manufacturing a specific rice herbicide. Its role as an alkylating agent allows for the introduction of the 4-chlorobenzyl group into more complex molecular architectures required for herbicidal activity. The high commercial purity (≥98.0%) is necessary to achieve the desired yield and purity in the final agrochemical product .

Organic Synthesis: Derivatization of Calix[4]arenes for Supramolecular Chemistry

In academic and industrial research settings, 4-chlorobenzyl chloride is employed as a reliable reagent for the derivatization of calix[4]arenes. The controlled reactivity of the benzylic chloride allows for selective alkylation of the calixarene scaffold, which is a critical step in creating functionalized supramolecular hosts for sensing and separation applications .

Analytical Method Development: Test Compound for Hepatocellular Thiol Quantification

This compound has been validated as a test analyte for developing and calibrating HPLC methods designed to determine hepatocellular thiols in rat models. Its use in this context provides a reproducible chemical standard for assessing the performance of analytical assays in toxicological and pharmacological studies .

Technical Documentation Hub

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